molecular formula C11H20O2 B167461 cis-3-Hexenyl 2-methylbutanoate CAS No. 10094-41-4

cis-3-Hexenyl 2-methylbutanoate

Cat. No.: B167461
CAS No.: 10094-41-4
M. Wt: 184.27 g/mol
InChI Key: JKKGTSUICJWEKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

cis-3-Hexenyl 2-methylbutanoate is an organic compound classified as a fatty acid ester. It has garnered attention due to its presence in various fruits and its potential biological activities, including flavoring properties and implications for human health. This article explores the biological activity of this compound, focusing on its safety profile, potential toxicity, and relevant case studies.

  • IUPAC Name : (Z)-3-hexenyl 2-methylbutanoate
  • Molecular Formula : C11_{11}H20_{20}O2_2
  • Molecular Weight : 184.2753 g/mol
  • CAS Registry Number : 16491-36-4

Biological Activity Overview

The biological activity of this compound encompasses several areas, including flavoring applications, potential toxicity, and environmental interactions.

Flavoring Properties

This compound is noted for its fruity aroma, contributing to the flavor profiles of various fruits such as strawberries and guavas. It is commonly used in food products and perfumes due to its pleasant scent.

Safety and Toxicological Assessments

A comprehensive evaluation of the safety profile of this compound reveals several key findings:

  • Genotoxicity : Studies indicate that this compound is not expected to be genotoxic. Data from read-across analogs such as cis-3-hexenyl acetate support this conclusion, showing no significant mutagenic effects in Ames tests .
  • Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 333 mg/kg/day based on animal studies. No adverse effects were observed at this dosage level .
  • Skin Sensitization : In human maximization tests, no skin sensitization reactions were reported for concentrations up to 10% .
  • Environmental Safety : The compound was evaluated for its environmental impact, with findings suggesting low risk based on exposure assessments .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of this compound:

Case Study 1: Genotoxicity Assessment

A study conducted using human peripheral blood lymphocytes treated with cis-3-Hexenyl acetate showed no significant increase in chromosomal aberrations or polyploid cells at concentrations up to 1422 μg/mL . This supports the non-genotoxic nature of related compounds.

Case Study 2: In Vivo Toxicity Testing

In a repeated dose toxicity study, animals were administered doses of cis-3-Hexenyl acetate with no treatment-related adverse effects noted across various health parameters, including body weight and organ weights .

Table of Biological Activity Data

Parameter Value Source
Molecular FormulaC11_{11}H20_{20}O2_2NIST WebBook
Molecular Weight184.2753 g/molNIST WebBook
NOAEL333 mg/kg/dayRIFM Safety Assessment
GenotoxicityNot genotoxicRIFM Safety Assessment
Skin SensitizationNo reactions at 10%RIFM Safety Assessment

Properties

CAS No.

10094-41-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-3-enyl 2-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

JKKGTSUICJWEKB-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)CC

Isomeric SMILES

CC/C=C/CCOC(=O)C(C)CC

Canonical SMILES

CCC=CCCOC(=O)C(C)CC

density

0.876-0.880

Key on ui other cas no.

53398-85-9
10094-41-4

physical_description

clear, colourless liquid

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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